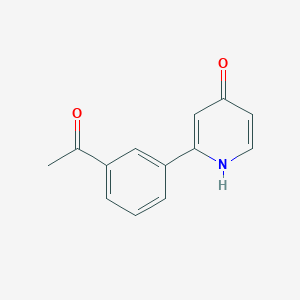
2-(3-Acetylphenyl)-5-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetylphenyl)-5-hydroxypyridine (2-AP5H) is a small molecule that has been studied for its potential applications in scientific research. This molecule has been widely used in laboratory experiments due to its biochemical and physiological effects, as well as its ability to be synthesized in a laboratory setting.
科学研究应用
2-(3-Acetylphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in studies of protein-protein interactions, enzyme inhibition, and drug delivery. It has also been used in studies of the structure and function of proteins, as well as studies of the structure and function of DNA. Additionally, it has been used in studies of cell signaling and cell metabolism.
作用机制
2-(3-Acetylphenyl)-5-hydroxypyridine, 95% works by binding to certain proteins and enzymes in the body. This binding can alter the structure and function of the proteins and enzymes, which can result in changes to cell signaling and metabolism. Additionally, the binding of 2-(3-Acetylphenyl)-5-hydroxypyridine, 95% can inhibit the activity of certain enzymes, which can affect the rate of reactions in the body.
Biochemical and Physiological Effects
2-(3-Acetylphenyl)-5-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the rate of reactions in the body. Additionally, it has been shown to bind to certain proteins and enzymes, which can alter the structure and function of the proteins and enzymes. This can lead to changes in cell signaling and metabolism.
实验室实验的优点和局限性
2-(3-Acetylphenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting and can be obtained in 95% pure form. Additionally, it can bind to certain proteins and enzymes, which can be used to study their structure and function. However, 2-(3-Acetylphenyl)-5-hydroxypyridine, 95% also has several limitations. It has a relatively short half-life and can be metabolized quickly by the body. Additionally, it can be toxic at high concentrations and can cause side effects in some people.
未来方向
There are several potential future directions for 2-(3-Acetylphenyl)-5-hydroxypyridine, 95%. It could be used in the development of new drugs and therapies, as well as in the study of protein-protein interactions. Additionally, it could be used to study the structure and function of DNA, as well as to study cell signaling and metabolism. Additionally, it could be used in the development of new diagnostic tools, as well as in the development of new treatments for diseases. Finally, it could be used to study the effects of environmental factors on the body, as well as to study the effects of aging on the body.
合成方法
2-(3-Acetylphenyl)-5-hydroxypyridine, 95% can be synthesized through a multi-step process that involves the use of acetylation, hydrolysis, and pyridine synthesis. The first step is to acetylate 3-methylphenol to form 3-acetylphenol. This is followed by the hydrolysis of the 3-acetylphenol to form 3-hydroxyphenol. The 3-hydroxyphenol is then reacted with pyridine to form 2-(3-Acetylphenyl)-5-hydroxypyridine, 95%. The final product of this synthesis is a 95% pure 2-(3-Acetylphenyl)-5-hydroxypyridine, 95%.
属性
IUPAC Name |
1-[3-(5-hydroxypyridin-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(16)8-14-13/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBPTRASWUEMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692527 |
Source


|
| Record name | 1-[3-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-43-9 |
Source


|
| Record name | 1-[3-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














